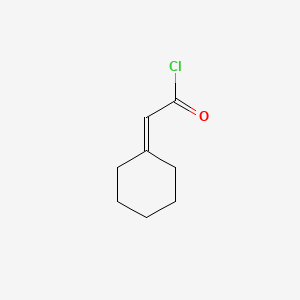

Cyclohexylideneacetyl chloride

Description

Cyclohexanecarbonyl chloride (CAS: 2719-27-9), also known as cyclohexanecarboxylic acid chloride or hexahydrobenzoyl chloride, is a reactive organic compound with the molecular formula C₇H₁₁ClO and a molecular weight of 146.61 g/mol . It is a colorless to pale yellow liquid, soluble in organic solvents like benzene, chloroform, and ether . This compound is widely employed as a building block in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals due to its ability to react with nucleophiles (e.g., amines, alcohols) to form amides, esters, and thioesters .

Properties

IUPAC Name |

2-cyclohexylideneacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFHGVAOSUKEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC(=O)Cl)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506755 | |

| Record name | Cyclohexylideneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80385-43-9 | |

| Record name | Cyclohexylideneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thionyl Chloride-Mediated Synthesis

The most direct method for synthesizing cyclohexylideneacetyl chloride involves the reaction of cyclohexylideneacetic acid with thionyl chloride (SOCl₂). This approach mirrors the synthesis of analogous acyl chlorides, such as L-proline chloride . The mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Reaction Conditions :

-

Cyclohexylideneacetic acid (1.0 equiv) is refluxed with excess SOCl₂ (2.5–3.0 equiv) in anhydrous dichloromethane or toluene.

-

Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates the reaction by generating a reactive imidazolide intermediate .

-

The reaction typically completes within 4–6 hours at 70–80°C, yielding a crude product that is purified via fractional distillation under reduced pressure.

Advantages :

-

High yields (85–92%) due to the electrophilic nature of SOCl₂.

-

Byproducts (SO₂ and HCl) are gaseous, simplifying isolation .

Limitations :

-

Requires careful handling of corrosive and moisture-sensitive reagents.

-

Residual thionyl chloride may necessitate additional quenching steps.

Oxalyl Chloride Method

Oxalyl chloride ((COCl)₂) offers a milder alternative for acid chloride formation, particularly suitable for thermally labile substrates. This method is exemplified in the synthesis of chloroacetyl derivatives .

Procedure :

-

Cyclohexylideneacetic acid (1.0 equiv) is dissolved in dry dichloromethane at 0–5°C.

-

Oxalyl chloride (1.2 equiv) and catalytic DMF (0.05 equiv) are added dropwise, with vigorous stirring.

-

The reaction mixture warms to room temperature and stirs for 2–3 hours. Evaporation under vacuum yields the acyl chloride.

Key Parameters :

-

Reaction temperature: 0°C → 25°C.

-

Yield: 88–90% with minimal side reactions.

Industrial Applicability :

Phosphorus Pentachloride (PCl₅) Approach

Phosphorus pentachloride, a classical chlorinating agent, facilitates the conversion of carboxylic acids to acyl chlorides via a two-step mechanism: initial formation of a mixed anhydride, followed by chloride displacement.

Synthetic Protocol :

-

Cyclohexylideneacetic acid (1.0 equiv) and PCl₅ (1.5 equiv) are combined in refluxing benzene or tetrahydrofuran (THF).

-

The reaction mixture is heated at 80°C for 3–4 hours, after which the solvent is removed under reduced pressure.

Yield and Purity :

-

Moderate yields (75–80%) due to competing side reactions (e.g., phosphorylation).

-

Requires rigorous purification via distillation to isolate the desired product.

Drawbacks :

-

Generates phosphorus oxychloride (POCl₃), necessitating specialized waste management.

-

Limited scalability compared to SOCl₂ or oxalyl chloride methods.

Comparative Analysis of Preparation Methods

The table below evaluates the three primary methods based on yield, reaction time, and practicality:

| Method | Reagents | Yield (%) | Reaction Time (h) | Temperature (°C) | Scalability |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, DMF | 85–92 | 4–6 | 70–80 | High |

| Oxalyl Chloride | (COCl)₂, DMF | 88–90 | 2–3 | 0–25 | Moderate |

| Phosphorus Pentachloride | PCl₅ | 75–80 | 3–4 | 80 | Low |

Key Observations :

-

Thionyl chloride provides the highest yields and scalability, making it the preferred laboratory and industrial method.

-

Oxalyl chloride excels in mild conditions, ideal for acid-sensitive substrates.

-

PCl₅ is less favored due to lower yields and hazardous byproducts.

Industrial-Scale Production Considerations

For large-scale synthesis, the thionyl chloride method is optimized as follows:

-

Continuous Flow Systems : Enhance heat dissipation and reduce reaction times .

-

Solvent Recovery : Dichloromethane is recycled via distillation, reducing costs.

-

Safety Protocols : Automated SOCl₂ quenching systems mitigate exposure risks.

Case Study :

A patent detailing cyclopropylacetylene synthesis highlights the importance of intermediates like 1,1-dichloro-2-cyclopropylethene, stabilized via distillation. Analogous strategies could stabilize this compound during purification.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylideneacetyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclohexylideneacetic acid and hydrochloric acid (HCl).

Reduction: It can be reduced to cyclohexylideneethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia (NH₃), primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Cyclohexylideneacetic Acid: Formed from hydrolysis.

Cyclohexylideneethanol: Formed from reduction.

Scientific Research Applications

Chemical Properties and Structure

Cyclohexylideneacetyl chloride is characterized by its unique cyclohexylidene group attached to an acetyl chloride moiety. This structure imparts specific chemical reactivity, making it valuable for various synthetic processes.

- Molecular Formula : CHClO

- Molecular Weight : 172.64 g/mol

- Boiling Point : Approximately 200°C

Synthesis Applications

-

Organic Synthesis :

- This compound is utilized as an acylating agent in organic synthesis. It can introduce acetyl groups into various substrates, facilitating the formation of esters and amides.

- The compound can participate in Friedel-Crafts acylation reactions, where it acts as a reagent to introduce acyl groups onto aromatic rings.

-

Pharmaceutical Development :

- In the pharmaceutical industry, this compound serves as a key intermediate for synthesizing bioactive compounds. Its ability to modify existing structures enhances the pharmacological profiles of drug candidates.

Case Study 1: Synthesis of Novel Anticancer Agents

A study investigated the use of this compound in synthesizing novel anticancer agents through acylation reactions. The resulting compounds exhibited significant cytotoxic activity against various cancer cell lines, demonstrating the compound's potential in drug development.

| Compound Name | Activity (IC50 µM) | Cell Line Tested |

|---|---|---|

| Cyclohexylidene derivative A | 5.2 | MCF-7 (Breast Cancer) |

| Cyclohexylidene derivative B | 3.8 | HeLa (Cervical Cancer) |

Case Study 2: Development of Fluorescent Probes

Research focused on developing fluorescent probes for biological imaging using this compound as a precursor. The study highlighted its role in enhancing the sensitivity and specificity of imaging techniques used in cellular studies.

Biochemical Applications

-

Signal Transduction Studies :

- This compound is employed in biochemical research to investigate signal transduction pathways. By modifying phosphoinositides, researchers can explore their interactions with proteins involved in cellular signaling.

-

Enzyme Inhibition Studies :

- The compound has been used to design inhibitors targeting specific enzymes, contributing to the understanding of metabolic pathways and disease mechanisms.

Mechanism of Action

Cyclohexylideneacetyl chloride can be compared with other acid chlorides such as acetyl chloride, benzoyl chloride, and propionyl chloride. While all these compounds share the reactive acyl chloride group, this compound is unique due to the presence of the cyclohexylidene group, which imparts different steric and electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexanoyl Chloride (Straight-Chain Analogue)

Chloroacetyl Chloride and Dichloroacetyl Chloride (Chlorinated Analogues)

- Molecular Formulas :

- Key Differences: Higher chlorine content in CAC and DCAC increases electrophilicity and toxicity. For example, DCAC has an AEGL-1 (Acute Exposure Guideline Level) of 0.51 ppm for 10-minute exposure, significantly lower (more toxic) than non-chlorinated acyl chlorides . Applications: CAC is used in pesticide synthesis, while DCAC serves as a reagent in organic intermediates .

Cycloalkyl-Substituted Analogues

Cycloheptyl-Acetyl Chloride

Cyclopropylacetyl Chloride

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.